molecular formula C20H16N2O5S B12597709 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid CAS No. 916167-35-6

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid

Cat. No.: B12597709
CAS No.: 916167-35-6
M. Wt: 396.4 g/mol
InChI Key: UWPOVILVGNXLFV-UHFFFAOYSA-N
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Description

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is a complex organic compound that features a benzenesulfonylamino group and a benzoylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of aniline derivatives followed by acylation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A simpler analog with similar structural features.

    Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the benzoylamino group.

    Benzoylbenzoic acid: Contains the benzoylamino group but lacks the benzenesulfonyl group.

Uniqueness

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is unique due to the combination of both benzenesulfonylamino and benzoylamino groups attached to a benzoic acid core. This structural complexity provides distinct chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

916167-35-6

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

4-[[3-(benzenesulfonamido)benzoyl]amino]benzoic acid

InChI

InChI=1S/C20H16N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-6-17(13-15)22-28(26,27)18-7-2-1-3-8-18/h1-13,22H,(H,21,23)(H,24,25)

InChI Key

UWPOVILVGNXLFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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